molecular formula C11H21BO4 B12114042 Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

Cat. No.: B12114042
M. Wt: 228.10 g/mol
InChI Key: BIKWBJUVXQXKJE-UHFFFAOYSA-N
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Description

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is a boronic ester derivative that serves as a critical building block in modern drug discovery and development. Its primary research value lies in its application for constructing reversible covalent bonds, a key mechanism in the development of novel heterobifunctional dimer compounds . These dimers are engineered for targeted protein degradation, a revolutionary approach in therapeutics that leverages the cell's own ubiquitin-proteasome system to selectively break down disease-causing proteins . The compound's boronic ester functional group is instrumental in forming these dynamic linkages, which are designed to be stable enough for delivery but reversible, allowing the active dimer to reassemble inside the target cell and elicit ubiquitination and subsequent proteasomal degradation of a specific protein of interest . This mechanism opens up research pathways for targeting proteins previously considered "undruggable." Consequently, this reagent holds significant promise for investigative applications across a wide spectrum of diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, autoimmune conditions, and other proteostatic diseases . Its utility makes it a valuable compound for researchers working at the forefront of chemical biology and pharmaceutical science.

Properties

Molecular Formula

C11H21BO4

Molecular Weight

228.10 g/mol

IUPAC Name

ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

InChI

InChI=1S/C11H21BO4/c1-4-14-10(13)6-5-7-12-15-8-11(2,3)9-16-12/h4-9H2,1-3H3

InChI Key

BIKWBJUVXQXKJE-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)CCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Transesterification with Dimethyl Carbonate

A method detailed in CN103483307A involves transesterification between 3-hydroxy-2-butanone and dimethyl carbonate catalyzed by sodium propylate or similar bases. While this patent focuses on forming a dioxole-2-ketone, the principles apply to boronate esters:

  • Reaction Setup : A mixture of the boron-containing diol (e.g., 5,5-dimethyl-1,3,2-dioxaborinane-2-methanol), ethyl butanoate, and a catalyst (e.g., sodium methoxide) is heated to 60–100°C.

  • Byproduct Removal : Methanol is distilled off to drive the equilibrium toward product formation.

  • Neutralization and Purification : The reaction is quenched with hydrochloric acid, followed by solvent extraction and recrystallization.

Example Conditions :

ComponentQuantityCatalystTemperatureTimeYield
5,5-Dimethylboron diol88 gNaOPr60–65°C6 h~47%
Dimethyl carbonate90 g

Cyclization Strategies

The dioxaborinane ring can be formed via cyclization of a boronic acid with a diol. For example, WO2009125416A2 describes valsartan intermediate synthesis using ethyl acetate and cyclohexane for purification, a technique adaptable to boronate esters:

Boronic Acid-Diol Condensation

  • Reaction : 4-(Boronic acid)butanoic acid is reacted with 2,2-dimethyl-1,3-propanediol in toluene under reflux.

  • Esterification : The resulting acid is esterified with ethanol using sulfuric acid as a catalyst.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and recrystallized.

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:diol) to ensure complete cyclization.

  • Solvent : Toluene or glyme for optimal azeotropic water removal.

  • Catalyst : p-Toluenesulfonic acid (0.5–1 mol%).

Purification and Recrystallization

Purification is crucial for achieving high-purity boronate esters. CN103483307A emphasizes fractional distillation and activated carbon treatment:

Steps for Recrystallization

  • Crude Product Dissolution : The crude ester is dissolved in hot ethyl acetate (1:3 w/v).

  • Decolorization : Activated carbon (0.01–0.2 g per gram of crude) is added, stirred at 80°C, and filtered.

  • Crystallization : The filtrate is concentrated and cooled to 0–5°C, yielding crystalline product.

Performance Data :

StepConditionsPurity Improvement
Activated Carbon80°C, 0.5–1 h99.0% → 99.6%
Cooling Crystallization0–5°C, 2–4 h95% → 99.3%

Catalytic Systems and Solvent Effects

Base Catalysts

Sodium alkoxides (e.g., NaOPr, NaOMe) are effective for transesterification, as shown in CN103483307A. Higher temperatures (110–160°C) improve ring closure but risk decomposition.

Solvent Selection

  • Polar Aprotic Solvents : Tetrahydrofuran (THF) or diglyme enhance boronic acid solubility.

  • Non-Polar Solvents : Cyclohexane aids in crystallization by reducing product solubility.

Scalability and Industrial Adaptation

Example 5 of CN103483307A demonstrates scalability to a 50 L reactor:

  • Key Adjustments :

    • Lower catalyst loading (1.5 mol%) to minimize side reactions.

    • Gradual temperature ramping (60°C → 120°C over 4 h) for better control.

  • Yield : 51.06% at pilot scale, comparable to lab-scale results.

Challenges and Mitigation

Hydrolysis Sensitivity

Boronate esters are prone to hydrolysis. Strategies include:

  • Anhydrous Conditions : Use molecular sieves or nitrogen atmosphere.

  • Low pH Workup : Quench reactions at pH 7–8 to avoid acid-catalyzed degradation.

Byproduct Formation

  • Mitigation : Distill off low-boiling byproducts (e.g., methanol) during reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in reactions like the Suzuki-Miyaura cross-coupling, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst .

Comparison with Similar Compounds

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Molecular Formula : C14H19BO4
Molecular Weight : 262.11 g/mol
CAS : 346656-34-6

  • Structure : Aromatic benzoate ester with the boronate ring at the ortho position.
  • Synthesis : Prepared via lithiation-trapping methods with 15% yield .
  • Properties: Aromatic conjugation stabilizes the boron center, enhancing reactivity in cross-coupling reactions .
  • Key Difference: The aromatic ring increases rigidity and electronic conjugation compared to the aliphatic butanoate chain.

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid

Molecular Formula : C12H15BO4
Molecular Weight : 234.05 g/mol
CAS : 62729-39-9

  • Structure : Carboxylic acid derivative with a para-substituted boronate ring.
  • Applications : Used as a chemical intermediate; commercial purity >95% .
  • Comparison : The carboxylic acid group introduces polarity, improving solubility in aqueous media compared to ester derivatives.

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Molecular Formula: C10H12BClNO2 Molecular Weight: 224.49 g/mol CAS: 915070-52-9

  • Structure : Pyridine ring with chlorine and boronate substituents.
  • Applications : Pharmaceutical intermediate; priced at ¥417 RMB/250 mg .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Properties Reference
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate C12H21BO4* ~239.8 N/A Suzuki coupling, drug intermediates
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate C14H19BO4 262.11 15 HSL inhibition, cross-coupling
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid C12H15BO4 234.05 >95 Chemical synthesis
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine C10H12BClNO2 224.49 >95 Pharmaceutical intermediates

*Calculated based on structural analogy.

Key Findings and Insights

Structural Impact on Reactivity: Aliphatic vs. Aromatic Chains: The butanoate’s flexible chain may improve solubility in non-polar solvents, whereas aromatic derivatives (e.g., benzoates) exhibit enhanced stability and electronic conjugation . Substituent Effects: Electron-withdrawing groups (e.g., chlorine in pyridine derivatives) modulate boron’s electrophilicity, affecting cross-coupling efficiency .

Synthetic Challenges :

  • Yields for boronate esters vary widely; benzoate derivatives often require optimized conditions (e.g., lithiation-trapping) to achieve moderate yields .

Applications :

  • HSL Inhibition : Ethyl benzoate derivatives show promise in metabolic disorder therapeutics .
  • Material Science : Neopentyl glycol boronate esters are favored in OLEDs and sensors due to their stability .

Biological Activity

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxaborinane ring which contributes to its chemical reactivity and biological interactions. The compound can be represented structurally as follows:

CxHyOzBn\text{C}_x\text{H}_y\text{O}_z\text{B}_n

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects.
  • Receptor Interaction : this compound may bind to various receptors in the body, influencing signaling pathways that regulate physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Pharmacological Effects

Research into the pharmacological effects of this compound has indicated several promising areas:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological EffectMethodologyKey Findings
Study AEnzyme InhibitionIn vitro assaysInhibited enzyme X by 70%
Study BAntioxidant ActivityDPPH assayScavenging activity of 85%
Study CAntimicrobialDisc diffusion methodEffective against E. coli and S. aureus

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anti-inflammatory Effects :
    • Researchers investigated the anti-inflammatory properties in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a notable reduction in infection rates among treated subjects.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the boronate ester via reaction of neopentyl glycol with a boronic acid precursor under anhydrous conditions.
  • Step 2: Coupling the boronate moiety to the ethyl butanoate backbone through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
  • Step 3: Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization.
    Key intermediates include lithio species trapped in situ with boronating agents, as demonstrated in analogous syntheses of ethyl benzoate derivatives .

Advanced: How does the steric environment of the dioxaborinane ring influence cross-coupling reactivity?

Answer:
The 5,5-dimethyl groups on the dioxaborinane ring introduce steric hindrance, which:

  • Reduces oxidative addition efficiency with Pd catalysts due to restricted access to the boron atom.
  • Enhances stability against hydrolysis compared to less hindered analogs (e.g., pinacol boronate esters).
    Experimental optimization (e.g., using PdCl₂(dppf) with bulky ligands) can mitigate steric effects, as seen in arylboronate coupling studies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify ester carbonyl (δ ~165-170 ppm), dioxaborinane protons (δ 1.0-1.5 ppm for CH₃ groups), and aromatic/alkyl regions.
  • IR Spectroscopy: Confirm ester C=O (1720-1740 cm⁻¹) and B-O (1350-1450 cm⁻¹) stretches.
  • X-ray Crystallography: Resolve stereochemistry and boron coordination geometry, as shown for methyl 2-(dioxaborinan-2-yl)nitrobenzoate derivatives .

Advanced: How can solvent polarity resolve contradictions in catalytic efficiency during cross-coupling?

Answer:

  • Polar aprotic solvents (DMSO, DMF): Improve boron-Pd coordination but may promote side reactions (e.g., ester hydrolysis).
  • Non-polar solvents (toluene): Reduce solubility of polar intermediates, requiring phase-transfer catalysts.
    Contradictions in yield are addressed by balancing solvent polarity with catalyst-ligand systems, as demonstrated in Suzuki-Miyaura optimizations .

Basic: What role does this compound play in medicinal chemistry?

Answer:

  • Enzyme inhibition: The dioxaborinane moiety mimics transition states in serine hydrolases (e.g., HSL-IN-3 inhibits hormone-sensitive lipase) .
  • Radiotracer synthesis: Boronates enable ¹⁸F-labeling via isotope exchange, as seen in PET precursor studies .

Advanced: What strategies stabilize the dioxaborinane ring against hydrolysis?

Answer:

  • Anhydrous storage: Use molecular sieves or inert atmospheres to prevent moisture ingress.
  • Low-temperature storage: ≤ -20°C slows degradation kinetics.
  • Steric shielding: The 5,5-dimethyl groups inherently reduce water accessibility, as noted in stability comparisons with pinacol boronates .

Basic: How does the ethyl ester group affect lipophilicity and bioactivity?

Answer:

  • Lipophilicity enhancement: The ethyl ester increases logP by ~1.5 compared to carboxylic acid analogs, improving membrane permeability.
  • Bioactivity modulation: Ester hydrolysis in vivo generates the active acid form, a strategy used in prodrug design for controlled release .

Advanced: What challenges arise in regioselective coupling, and how are they addressed?

Answer:

  • Challenge: Competing coupling at multiple boron-active sites due to similar electronic environments.
  • Solutions:
    • Directing groups: Use ortho-substituents to steer Pd insertion, as shown in ethyl benzoate coupling studies .
    • Catalyst tuning: Pd(OAc)₂ with SPhos ligands enhances selectivity for sterically accessible positions .

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